molecular formula C15H19N3O3S B2898401 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2034322-71-7

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2898401
CAS No.: 2034322-71-7
M. Wt: 321.4
InChI Key: XRECCGABVQEQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic organic compound featuring a pyrazole core substituted with a tetrahydropyran-2-ylmethyl group at the N1 position and a benzenesulfonamide moiety at the C4 position. The tetrahydropyran (THP) group is a common protective moiety in medicinal chemistry, often used to enhance solubility or metabolic stability . The benzenesulfonamide group is a pharmacophore frequently associated with enzyme inhibition (e.g., carbonic anhydrase) and receptor binding .

This analog has a molecular formula of C15H19N3O2S, a molecular weight of 305.4, and utilizes a thiophene-acetamide substituent instead of benzenesulfonamide .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-22(20,15-7-2-1-3-8-15)17-13-10-16-18(11-13)12-14-6-4-5-9-21-14/h1-3,7-8,10-11,14,17H,4-6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECCGABVQEQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The tetrahydro-2H-pyran ring can be oxidized to form lactones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Lactones and sulfoxides.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The sulfonamide group enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy against various cancer types.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives displayed significant antiproliferative activity against several cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance anticancer activity, suggesting that N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide may be a promising candidate for further development in cancer therapy .

2. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Sulfonamides are known to possess broad-spectrum antibacterial properties, and similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro studies have demonstrated that sulfonamide derivatives exhibit effective antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the tetrahydro-pyran moiety may enhance membrane permeability, facilitating better uptake by bacterial cells .

3. Anticonvulsant Effects
Recent research has explored the anticonvulsant potential of pyrazole-based compounds. The ability of these compounds to modulate neurotransmitter systems makes them candidates for treating epilepsy and other seizure disorders.

Case Study:
A study assessing various pyrazole derivatives found that certain modifications led to significant anticonvulsant activity in animal models. The compound's interaction with GABAergic pathways was highlighted as a mechanism underlying its protective effects against seizures .

Synthesis Strategies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: Starting with appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of the Tetrahydropyran Moiety: Utilizing tetrahydropyran precursors through alkylation reactions.
  • Sulfonamide Formation: Reacting the resulting amine with sulfonyl chlorides to yield the final product.

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrazole THP-methyl, benzenesulfonamide Not provided Not provided Likely enhanced solubility (THP) and enzymatic binding (sulfonamide)
N-(1-(THP-methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide Pyrazole THP-methyl, thiophene-acetamide C15H19N3O2S 305.4 Thiophene may increase lipophilicity vs. sulfonamide
5-(1-Tetrahydropyran-2-ylpyrazol-4-yl)pyridin-2-amine (65) Pyrazole-pyridine THP-methyl, amine Not provided Not provided Suzuki coupling synthesis; amine group for hydrogen bonding
N-(2-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1j) Pyrazole-pyridine Benzenesulfonamide, hydroxyphenyl Not provided Not provided Anticancer activity; sulfonamide enhances kinase inhibition

Key Observations :

  • The THP-methyl group is a recurring motif in pyrazole derivatives to improve pharmacokinetic properties .
  • Sulfonamide-containing analogs (e.g., ) demonstrate biological relevance in kinase inhibition and anticancer activity.

Analytical Characterization

Comparative analytical data from and suggest that the target compound would be characterized using:

  • NMR : To confirm THP-methyl and sulfonamide substituents (e.g., δ 3.5–4.0 ppm for THP protons ).
  • ESI-MS : For molecular ion verification (e.g., [M+H]+ peaks as in ).
  • HPLC/SFC : To validate purity (>95% as standard in ).

Biological Activity

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure comprising a pyrazole ring linked to a benzenesulfonamide moiety, with a tetrahydro-2H-pyran substituent. The molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S, and its molecular weight is approximately 320.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds containing the pyrazole moiety often exhibit significant biological activities, particularly in the inhibition of various enzymes and receptors. The sulfonamide group enhances solubility and bioavailability, which can improve pharmacokinetic properties.

Enzyme Inhibition

  • MurB Inhibition : Similar pyrazole derivatives have shown effectiveness against the MurB enzyme in Mycobacterium tuberculosis, suggesting that this compound may inhibit bacterial cell wall synthesis through similar mechanisms .
  • Lipoxygenase Inhibition : Compounds with similar structures have been reported to inhibit human platelet-type lipoxygenase, which plays a role in inflammatory processes. This inhibition could lead to anti-inflammatory effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities. For instance, compounds with similar configurations have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundActivity TypeMIC (µg/mL)Reference
Example AAntibacterial5.08
Example BAntifungal10.0

Anticancer Activity

Research on related compounds indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through interaction with specific proteins involved in cell cycle regulation.

Case Studies and Research Findings

  • Study on Pyrazole Derivatives : A study synthesized various pyrazole-benzofuran hybrids and evaluated their MurB inhibitory activity, revealing that modifications at the aryl moiety significantly affected potency .
  • Anticancer Screening : Another study assessed the cytotoxicity of several sulfonamide derivatives against cancer cell lines, highlighting that certain substitutions led to enhanced activity compared to standard treatments .
  • Inflammation Models : Experimental models demonstrated that related compounds reduced inflammatory markers in vivo, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide, and what critical parameters influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions:

Pyrazole ring formation : Reacting hydrazine derivatives with diketones or aldehydes under acidic or basic conditions to form the pyrazole core .

Introduction of the tetrahydropyran-methyl group : Alkylation of the pyrazole nitrogen using (tetrahydro-2H-pyran-2-yl)methyl halides or Mitsunobu reactions .

Sulfonamide coupling : Reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., NaH) .

  • Critical parameters :
  • Solvent choice (e.g., DMF for polar aprotic conditions) .
  • Temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions) .
  • Catalysts (e.g., palladium for cross-coupling steps) .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • Primary methods :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
  • HPLC with UV/Vis or MS detection for purity assessment (>98% purity threshold) .
  • Mass spectrometry (ESI-MS) to verify molecular weight and detect synthetic byproducts .
    • Advanced techniques :
  • X-ray crystallography for resolving ambiguous stereochemistry .
  • SFC (Supercritical Fluid Chromatography) for chiral purity analysis .

Q. What are common synthetic impurities, and how are they controlled?

  • Typical impurities :

  • Unreacted intermediates (e.g., pyrazole without sulfonamide group) .
  • Regioisomers from alkylation steps .
    • Mitigation strategies :
  • Gradient elution in preparative HPLC for isolation .
  • Optimization of reaction stoichiometry and time .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound's biological activity?

  • Approaches :

Systematic substitution : Replace the benzenesulfonamide group with other sulfonamides (e.g., trifluoromethyl variants) to assess potency changes .

Modify the tetrahydropyran moiety : Test analogs with different ring sizes (e.g., tetrahydrofuran) to evaluate steric/electronic effects .

Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs .

Q. What strategies address contradictory biological activity data across different studies?

  • Root causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity .
  • Resolution methods :

  • Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines).
  • Validate target engagement using biophysical methods (e.g., SPR, ITC) .
  • Conduct structural analysis (e.g., crystallography) to confirm active conformation .

Q. What are the recommended methods for evaluating enzyme inhibition or receptor binding?

  • In vitro assays :

  • Fluorescence polarization for kinase inhibition (e.g., CDK5) .
  • Radioligand binding assays for GPCR targets (e.g., 5-HT1A receptors) .
    • In silico tools :
  • Molecular dynamics simulations to study binding stability over time .

Q. How can the compound's pharmacokinetic properties be optimized?

  • Strategies :

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl) to improve solubility .
  • Prodrug design : Mask acidic sulfonamide groups with ester prodrugs for enhanced bioavailability .
  • Metabolic stability : Test cytochrome P450 inhibition to reduce hepatic clearance .

Q. What computational methods predict interactions with biological targets?

  • Tools :

  • Docking software (Schrödinger, MOE) to identify potential binding pockets .
  • QSAR models to correlate structural features with activity .
    • Validation :
  • Compare predictions with experimental IC₅₀ values from enzyme assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.